
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(2-methylbutyl)-5-(4-methylphenyl)-
Vue d'ensemble
Description
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(2-methylbutyl)-5-(4-methylphenyl)-, also known as 3H-1,2,4-triazole-3-thione or TMT, is an organic compound that is widely used in scientific research. It is a heterocyclic compound composed of a 1,2,4-triazole ring, a 2,4-dihydro-4-(2-methylbutyl) substituent, and a 5-(4-methylphenyl) substituent. TMT is a versatile compound that can be used for a variety of purposes in scientific research, including synthesis, drug development, and medical diagnostics.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
- Condensation Reactions : A study demonstrated the regiospecific cyclocondensation of 3H-1,2,4-Triazole-3-thione derivatives with haloacetic acids, leading to the synthesis of novel thiazolotriazolone compounds. This finding is significant for the development of new chemical entities with potential applications in various fields of chemistry (Rzhevskii et al., 2012).
Antimicrobial and Biological Activities
- Antimicrobial Properties : Research on novel 1,2,4-triazole derivatives showed some compounds possessing good to moderate antimicrobial activities against a range of microorganisms. This highlights the potential of 3H-1,2,4-Triazole-3-thione derivatives as candidates for developing new antimicrobial agents (Bektaş et al., 2007).
- Urease Inhibition and Antioxidant Activities : Another study synthesized derivatives of 3H-1,2,4-Triazole-3-thione and tested them for antioxidant and urease inhibition activities. Some derivatives exhibited potent activities, suggesting their utility in medicinal chemistry for the development of antioxidant and urease inhibitors (Khan et al., 2010).
Theoretical and Computational Studies
- Quantum Chemical Calculations : A comprehensive study involving the synthesis and theoretical characterization of a specific 3H-1,2,4-Triazole-3-thione derivative utilized experimental and quantum chemical calculations. This research provides insights into the molecular geometry, vibrational frequencies, and electronic properties of the compound, which are crucial for understanding its reactivity and potential applications (Sarac, 2022).
Cytotoxicity and Effects on Immunocompetent Cells
- Cytotoxicity and Immunomodulatory Effects : A study on the synthesis, cytotoxicity, and effects of some triazole and thiadiazole derivatives on immunocompetent cells revealed that certain compounds showed high cytotoxicity against thymocytes and a general stimulation effect on B-cells' response. This indicates the potential therapeutic applications of these compounds in immune-related conditions and cancer treatment (Mavrova et al., 2009).
Propriétés
IUPAC Name |
4-(2-methylbutyl)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S/c1-4-10(2)9-17-13(15-16-14(17)18)12-7-5-11(3)6-8-12/h5-8,10H,4,9H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMRJAFISYXEBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN1C(=NNC1=S)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



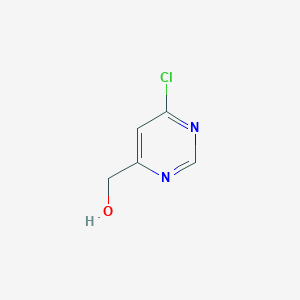

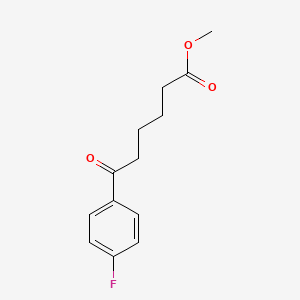
![Ethyl 3-methoxyfuro[2,3-c]pyridine-2-carboxylate](/img/structure/B1429747.png)
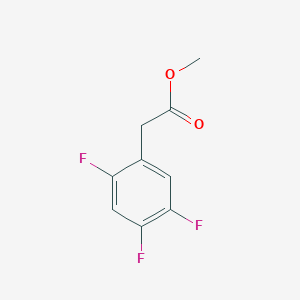
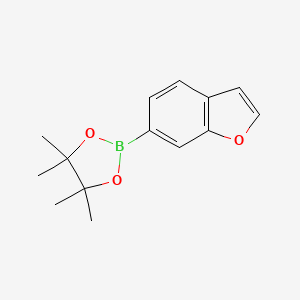

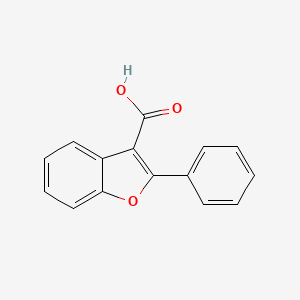
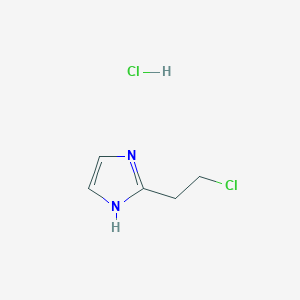
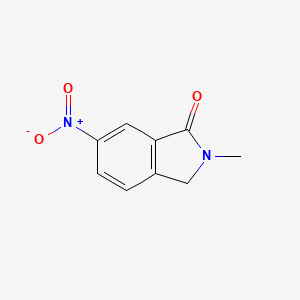

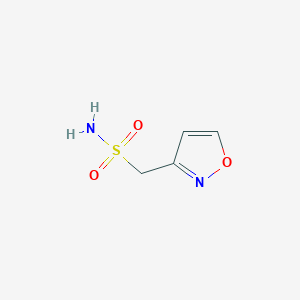
![1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone](/img/structure/B1429759.png)
![5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1429760.png)